4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid
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Overview
Description
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase-2 (COX-2) and has been studied for its potential therapeutic effects in various diseases.
Preparation Methods
The synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid involves multiple steps. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group tolerant conditions . The preparation of boron reagents, such as phenylboronic acids, is crucial for this process . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of substituted products.
Scientific Research Applications
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its effects on biological systems, particularly its role as a COX-2 inhibitor.
Medicine: Its potential therapeutic effects are explored in the treatment of inflammatory diseases and cancer.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins.
Comparison with Similar Compounds
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid is compared with other similar compounds, such as:
4-(Ethylcarbamoyl)-3-fluorophenylboronic acid: This compound is used in similar synthetic applications and has comparable chemical properties.
3-Formylphenylboronic acid: Another boronic acid derivative used in organic synthesis.
The uniqueness of this compound lies in its specific inhibition of COX-2 and its potential therapeutic applications in treating inflammatory diseases and cancer.
Properties
IUPAC Name |
2-[4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-2-19-17(22)14-8-7-13(10-15(14)18)12-5-3-11(4-6-12)9-16(20)21/h3-8,10H,2,9H2,1H3,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDANUJJXHWHDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716586 |
Source
|
Record name | [4'-(Ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334500-11-6 |
Source
|
Record name | [1,1′-Biphenyl]-4-acetic acid, 4′-[(ethylamino)carbonyl]-3′-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4'-(Ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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